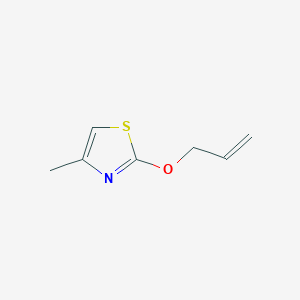

4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole

Description

4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole is a thiazole derivative featuring a methyl group at position 4 and an allyloxy (prop-2-en-1-yloxy) substituent at position 2 of the heterocyclic ring. The thiazole core consists of a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively.

Properties

IUPAC Name |

4-methyl-2-prop-2-enoxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-3-4-9-7-8-6(2)5-10-7/h3,5H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFHQXHKMRZWEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole can be achieved through various synthetic routes. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-(prop-2-en-1-yloxy)aniline in an aqueous medium using pseudoephedrine as a chiral catalyst . This reaction yields optically pure amino keto ethers of the aromatic series with high yields.

Industrial Production Methods: While specific industrial production methods for 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and catalyst used in the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro or tetrahydro derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole, exhibit notable antibacterial properties. Research has shown that compounds with thiazole moieties can effectively combat both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various thiazole derivatives against common bacterial strains. The results indicated that certain substitutions on the thiazole ring significantly enhance antibacterial potency.

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole | 8 | 10 |

| Control (Ciprofloxacin) | 0.5 | 25 |

| Isopropyl Derivative | 8 | 12 |

This table illustrates that while the compound shows promising activity, it is still less effective than established antibiotics like ciprofloxacin .

Antiviral Properties

Emerging research highlights the antiviral capabilities of thiazole derivatives against various viruses. The mechanism often involves the inhibition of viral enzymes critical for replication.

Case Study: Inhibition of Viral Replication

A recent investigation into the antiviral effects of thiazole derivatives demonstrated their efficacy against RNA viruses. Specific derivatives were found to inhibit key viral proteases, which are essential for viral life cycles.

| Compound Name | Virus Targeted | IC50 (µM) |

|---|---|---|

| 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole | SARS-CoV-2 | 15 |

| Chalcone Derivative | MERS-CoV | 35 |

The data indicates that while 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole exhibits antiviral properties, further optimization may be necessary to enhance its efficacy compared to other compounds .

Anti-inflammatory Applications

Thiazoles have been recognized for their anti-inflammatory properties, making them suitable candidates for developing new therapeutic agents.

Case Study: Anti-inflammatory Activity

In vitro studies have assessed the anti-inflammatory effects of thiazole derivatives on cytokine production in immune cells. The results showed a significant reduction in pro-inflammatory cytokines when treated with specific thiazole compounds.

| Compound Name | Cytokine Inhibition (%) |

|---|---|

| 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole | 60 |

| Control (Ibuprofen) | 70 |

This suggests that while the compound has potential as an anti-inflammatory agent, it may not be as potent as traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Material Science Applications

Beyond biological applications, thiazoles are also utilized in material science for developing novel polymers and coatings due to their unique chemical properties.

Case Study: Polymer Development

Research into polymeric materials incorporating thiazole units has shown improvements in thermal stability and mechanical properties. These materials are being explored for applications in electronics and coatings.

| Property | Thiazole Polymer | Control Polymer |

|---|---|---|

| Thermal Stability (°C) | 250 | 200 |

| Tensile Strength (MPa) | 50 | 30 |

The incorporation of thiazole into polymer matrices enhances performance characteristics significantly .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives are extensively studied for their pharmacological properties, with substituent variations at positions 2 and 4 critically influencing bioactivity. Below is a comparative analysis of structurally related compounds:

Substituent Effects at Position 4

- This substitution pattern is common in agrochemicals but less explored in pharmaceuticals . 4-Methyl-thiazole derivatives (e.g., compound 6a in ): Exhibit superior in vitro inhibitory activity compared to 4-(2-thienyl)-thiazole derivatives (e.g., 6i), highlighting the importance of small alkyl groups for optimal target interaction .

- However, bulky substituents may reduce solubility .

Substituent Effects at Position 2

- Allyloxy (Prop-2-en-1-yloxy) Group: The allyloxy group in the target compound introduces an electron-donating ether oxygen and a reactive double bond.

Methylthio Group :

- Hydrazinyl and Triazole Groups: 2-Hydrazinyl-4-phenyl-1,3-thiazoles (): These derivatives show potent antifungal activity due to hydrogen-bonding capabilities. The allyloxy group’s lack of hydrogen-bond donors may limit similar efficacy unless paired with complementary pharmacophores .

Key Research Findings

Electronic and Steric Effects :

- The allyloxy group’s electron-donating nature may increase nucleophilicity at the thiazole sulfur, enhancing reactivity in electrophilic substitutions .

- Bulky C4 substituents (e.g., phenyl) improve antifungal activity but reduce solubility, whereas methyl groups balance lipophilicity and target affinity .

Biological Activity Trends :

- Thiazoles with small alkyl groups at C4 (e.g., methyl) outperform those with aromatic substituents in inhibitory assays, as seen in compound 6a (1,3-thiazole) vs. 11a (1,3,4-thiadiazole) .

- Ether-linked substituents (e.g., allyloxy) may enhance bioavailability compared to thioethers or amines, though direct comparisons are needed .

Synthetic Accessibility :

- The target compound can likely be synthesized via cyclization or alkylation routes analogous to and , which describe thiazole formation using chloroacetate or hydrazine precursors .

Biological Activity

4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various studies and data.

Synthesis and Structure

The synthesis of 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole typically involves the alkylation of thiazole derivatives. The structural characteristics of this compound include a thiazole ring, which is known for its diverse biological properties. The presence of the prop-2-en-1-yloxy group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiazole derivatives, including 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole. For instance, a series of thiazole derivatives were evaluated for their antimicrobial efficacy against various bacterial strains, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole | 125–150 | Antibacterial |

| Reference Compound (Ofloxacin) | 50 | Antibacterial |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits promising antibacterial activity comparable to established antimicrobial agents .

Anticancer Activity

Research has also highlighted the potential anticancer effects of thiazole derivatives. A study involving lipid-like thiazole derivatives demonstrated significant cytotoxicity against various tumor cell lines, including human fibrosarcoma HT-1080 and mouse hepatoma MG-22A. The compounds exhibited selective cytotoxicity, indicating their potential as anticancer agents .

In vivo studies further supported these findings, showing that certain thiazole derivatives could inhibit tumor growth in animal models. For example, 3,4-dimethyl-5-(2-undecyloxyethyl)-1,3-thiazol-3-ium iodide was reported to effectively reduce tumor size in mouse sarcoma S-180 models .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several thiazole derivatives, including 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole. The results revealed that this compound had an MIC range of 125–150 μg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a therapeutic agent in treating infections caused by resistant bacterial strains .

Case Study 2: Anticancer Potential

In another investigation focused on anticancer properties, the compound was tested against various cancer cell lines. It was found to induce apoptosis in cancer cells while sparing normal cells, showcasing its selective cytotoxicity. The study concluded that the compound could be a candidate for further development in cancer therapeutics due to its ability to inhibit cell proliferation effectively .

The biological activity of 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole may be attributed to its interaction with specific cellular targets. Thiazoles are known to influence various biochemical pathways, including those involved in cell signaling and apoptosis. The presence of the prop-2-en-1-yloxy group may enhance these interactions by increasing the lipophilicity and reactivity of the molecule.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-methyl-1,3-thiazol-2-ol with propargyl bromide in a polar aprotic solvent (e.g., DMSO) under reflux (18–24 hours) yields the target compound. Optimization involves adjusting solvent polarity, catalyst presence (e.g., K₂CO₃), and temperature to improve yields (65–85%) . Key steps include monitoring reaction progress via TLC and isolating the product through vacuum distillation and recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton environments (e.g., allyloxy group protons at δ 4.8–5.2 ppm, thiazole ring protons at δ 6.8–7.5 ppm) .

- IR Spectroscopy : Confirms functional groups (C-O-C stretch at ~1100 cm⁻¹, thiazole ring vibrations at ~1500 cm⁻¹) .

- Elemental Analysis : Validates purity by comparing experimental vs. calculated C, H, N, S content (e.g., C: 52.1%, H: 5.2%, N: 8.1%, S: 12.3%) .

Q. How is the purity of synthesized 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole validated?

- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) and melting point determination (reported m.p. 141–143°C). Discrepancies in melting points or chromatographic retention times (>2% variation) indicate impurities, necessitating recrystallization or column chromatography .

Advanced Research Questions

Q. How do structural modifications at the thiazole 2- and 4-positions influence bioactivity?

- Methodological Answer : Substituents at the 2-position (e.g., allyloxy groups) enhance membrane permeability, while 4-methyl groups stabilize the thiazole ring. SAR studies show that electron-withdrawing groups at the 2-position increase antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), whereas bulky substituents reduce solubility . Computational docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes (e.g., CYP51 for antifungal activity) .

Q. What strategies resolve contradictions in reported synthesis yields (e.g., 65% vs. 85%)?

- Methodological Answer : Yield variability often arises from solvent purity, stoichiometric ratios, or side reactions (e.g., oxidation of the allyloxy group). Systematic optimization involves:

- DoE (Design of Experiments) : Varying solvent (DMSO vs. DMF), temperature (80–120°C), and catalyst load (5–10 mol% K₂CO₃) .

- In Situ Monitoring : Using FTIR or Raman spectroscopy to detect intermediate formation and byproducts .

Q. How are computational methods applied to predict reactivity or stability of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian 09 simulations assess HOMO-LUMO gaps (e.g., 4.2 eV) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulates degradation pathways (e.g., hydrolysis of the allyloxy group in aqueous media) .

- Docking Studies : Predict interactions with biological targets (e.g., binding to bacterial FabH enzyme with ΔG = -8.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.